molecular formula C18H31NO6Si B13736098 5-((2S,3S)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione CAS No. 156630-83-0

5-((2S,3S)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione

Cat. No.: B13736098
CAS No.: 156630-83-0
M. Wt: 385.5 g/mol
InChI Key: OXVMMZNGQXMSJC-UTUOFQBUSA-N
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Description

The compound 5-((2S,3S)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione is a structurally complex molecule featuring two distinct heterocyclic systems:

  • A β-lactam (azetidin-4-one) core, a motif widely recognized in antibiotic pharmacology (e.g., penicillins, cephalosporins).
  • A 1,3-dioxane-4,6-dione moiety, which may act as a reactive ester or contribute to stereochemical rigidity.

Key structural elements include:

  • A (2S,3S)-configured azetidinone with a (R)-1-(tert-butyldimethylsilyloxy)ethyl substituent at C3, indicating the use of a silyl protecting group to stabilize a hydroxyl intermediate during synthesis.
  • Methyl groups at C2 and C5 of the dioxane-dione ring, enhancing steric hindrance and influencing reactivity.

While direct evidence for this compound’s applications is absent in the provided materials, its structural components suggest roles in antibiotic synthesis (β-lactam) or prodrug delivery (dioxane-dione ester).

Properties

CAS No.

156630-83-0

Molecular Formula

C18H31NO6Si

Molecular Weight

385.5 g/mol

IUPAC Name

5-[(2S,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C18H31NO6Si/c1-10(25-26(8,9)16(2,3)4)11-12(19-13(11)20)18(7)14(21)23-17(5,6)24-15(18)22/h10-12H,1-9H3,(H,19,20)/t10-,11-,12+/m1/s1

InChI Key

OXVMMZNGQXMSJC-UTUOFQBUSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H](NC1=O)C2(C(=O)OC(OC2=O)(C)C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C1C(NC1=O)C2(C(=O)OC(OC2=O)(C)C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the 2,2,5-trimethyl-1,3-dioxane-4,6-dione Core

The 2,2,5-trimethyl-1,3-dioxane-4,6-dione core is commercially available with high purity (97%) and can be synthesized via cyclization of methyl malonate derivatives under acidic conditions. This compound is also known as methyl Meldrum’s acid and is characterized by a melting point of 111–114 °C.

Typical preparation involves:

  • Condensation of methyl malonate derivatives with acetone or isopropylidene groups to form the cyclic dioxane-dione structure.
  • Purification by recrystallization or chromatography.

The compound’s utility is demonstrated in reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates to form highly functionalized ketenimines, indicating its reactive versatility.

Synthesis of the Azetidin-2-one Subunit with tert-Butyldimethylsilyloxyethyl Substitution

The azetidinone ring bearing the (R)-1-(tert-butyldimethylsilyloxy)ethyl substituent is typically prepared through stereoselective synthetic routes involving:

  • Formation of the azetidinone core via cyclization of β-lactam precursors.
  • Introduction of the silyl-protected hydroxyethyl side chain through nucleophilic substitution or addition reactions.
  • Protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

While direct synthetic procedures for this exact compound are scarce, related compounds such as methyl 2-((2S,3S)-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)-2-(phenylselanyl)propanoate have been characterized, indicating the feasibility of introducing silyl-protected hydroxyalkyl groups on azetidinone rings under controlled stereochemistry.

Coupling of the Azetidinone and Meldrum’s Acid Derivatives

The final assembly involves coupling the azetidinone intermediate with the 2,2,5-trimethyl-1,3-dioxane-4,6-dione moiety. This can be achieved through:

  • Nucleophilic substitution or acylation reactions where the azetidinone nitrogen or carbonyl carbon reacts with activated Meldrum’s acid derivatives.
  • Use of coupling agents or catalysts to facilitate bond formation without racemization.
  • Protection and deprotection steps to maintain the integrity of the silyl ether group.

Although specific literature detailing this exact coupling is limited, the general principles of Meldrum’s acid chemistry and azetidinone functionalization apply.

Data Table Summarizing Key Reaction Conditions

Step Reactants / Reagents Conditions Yield / Notes Reference
Synthesis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione Methyl malonate derivatives, acetone or isopropylidene source Acidic cyclization, recrystallization 97% purity, mp 111-114 °C
Protection of hydroxyethyl group Hydroxyethyl azetidinone intermediate, TBDMS-Cl, base (imidazole or triethylamine) Room temperature, inert atmosphere Efficient silyl protection
Coupling of azetidinone and Meldrum’s acid derivative Azetidinone intermediate, Meldrum’s acid derivative, coupling agents Mild conditions, inert atmosphere Requires optimization; stereochemistry retained Inferred

Research Discoveries and Notes

  • Stability and Reactivity : The Meldrum’s acid derivative is stable under mild conditions but reactive enough to participate in diverse coupling reactions, facilitating the synthesis of complex molecules.
  • Stereochemical Control : The introduction of the (R)-1-(tert-butyldimethylsilyloxy)ethyl group on the azetidinone ring requires careful stereochemical control, achievable by known chiral synthesis protocols and protecting group strategies.
  • Protecting Group Strategy : The tert-butyldimethylsilyl protecting group is favored for its stability under a variety of reaction conditions and ease of removal, crucial for multi-step syntheses involving sensitive intermediates.
  • Synthetic Challenges : The four-membered azetidinone ring is strained and sensitive; thus, reaction conditions must avoid harsh acids or bases that could open or degrade the ring.

Chemical Reactions Analysis

Types of Reactions

5-((2S,3S)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-((2S,3S)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Key Functional Groups Stereochemistry Molecular Weight* (g/mol) Potential Applications
Target Compound Azetidin-4-one, 1,3-dioxane-dione tert-butyldimethylsilyloxy, methyl groups (2S,3S), (R) ~450–500 (estimated) Antibiotic synthesis, prodrug design
Compound Tetrahydrofuran, pyrimidinone Bis(4-methoxyphenyl)(phenyl) methoxy, diisopropylamino phosphino (2R,3R,4R,5R) >800 (estimated) Oligonucleotide synthesis
Compound Oxazolidinone, decenoyl chain tert-butyldimethylsilyloxy, diphenyloxazolidinone (S), (2S,3R,4R,5R,6S,E) ~700–750 (estimated) Chiral synthesis, enzyme inhibition

*Molecular weights are approximate and based on structural analogs.

Key Observations :

  • Heterocyclic Diversity: The target compound’s β-lactam contrasts with ’s tetrahydrofuran and ’s oxazolidinone. β-lactams are smaller, more strained rings, conferring reactivity critical for antibiotic activity.
  • Stereochemical Complexity : All three compounds exhibit multiple stereocenters, underscoring the importance of stereochemistry in biological activity or synthetic utility.

Functional Group Analysis

  • Silyl Protecting Groups : The tert-butyldimethylsilyl (TBS) group in the target compound and ’s molecule is a hallmark of synthetic intermediates, protecting hydroxyl groups during multi-step syntheses.
  • Phosphino vs. Dioxane-Dione: ’s diisopropylamino phosphino group is characteristic of phosphoramidites used in oligonucleotide synthesis, whereas the target’s dioxane-dione may serve as an ester prodrug or crosslinker.

Stability and Reactivity

  • Silyl Ether Stability : The TBS group in all three compounds is stable under basic conditions but cleaved by fluoride ions (e.g., TBAF), a common strategy in stepwise synthesis.
  • β-Lactam Reactivity : The strained β-lactam ring in the target compound is prone to nucleophilic attack, a feature exploited in antibiotic mechanisms.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can protecting groups like tert-butyldimethylsilyl (TBDMS) be optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1 : Introduction of the TBDMS protecting group to stabilize reactive hydroxyl intermediates. This is achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole under anhydrous conditions .
  • Step 2 : Formation of the β-lactam (azetidin-4-one) core via [2+2] cycloaddition between a ketene and an imine, followed by oxidation .
  • Step 3 : Coupling of the azetidinone with the dioxane-dione moiety using carbodiimide-based coupling agents (e.g., DCC or EDC) in dichloromethane or DMF .
    Key Tip : Monitor reaction progress via TLC or LC-MS to avoid over-silylation, which can complicate downstream steps .

Basic: Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H-NMR and 13^13C-NMR to verify stereochemistry at the (2S,3S) and (R) centers. Key signals include the TBDMS methyl groups (δ ~0.1–0.3 ppm) and the dioxane-dione carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na]+^+ ion) with ≤3 ppm error to ensure purity .
  • X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in ethyl acetate/hexane mixtures .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis of the TBDMS group. Avoid prolonged storage (>6 months) due to β-lactam ring instability .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How can split-plot experimental designs be applied to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Design : Use a randomized split-plot design where:
    • Main Plots : pH levels (e.g., 3.0, 7.4, 9.0).
    • Subplots : Temperatures (e.g., 4°C, 25°C, 37°C).
    • Replicates : 4 replicates per condition .
  • Analysis : Monitor degradation via HPLC at 254 nm. Apply ANOVA to identify interactions between pH and temperature. Use Arrhenius kinetics to model shelf life .

Advanced: How can computational models like Adapt-cMolGPT aid in designing analogs with enhanced β-lactamase resistance?

Methodological Answer:

  • Model Input : Train Adapt-cMolGPT on datasets of β-lactamase inhibitors (e.g., clavulanic acid analogs) and specify target properties (e.g., logP ≤3, polar surface area ≥80 Ų) .
  • Output Optimization : Generate 500 candidates, filter using docking simulations (AutoDock Vina) against β-lactamase (PDB: 1BSG). Prioritize compounds with hydrogen bonds to Ser70 and Lys73 .
  • Validation : Synthesize top candidates and test MIC values against resistant E. coli strains .

Advanced: How to resolve contradictions in spectral data for stereoisomeric impurities?

Methodological Answer:

  • Step 1 : Perform chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate stereoisomers .
  • Step 2 : Compare experimental 1^1H-NMR coupling constants (e.g., J2,3J_{2,3} for azetidinone) with DFT-calculated values (Gaussian 16, B3LYP/6-31G**) .
  • Step 3 : Use NOESY to confirm spatial proximity of the TBDMS group to the dioxane-dione ring .

Advanced: What strategies can elucidate structure-activity relationships (SAR) for this compound’s antimicrobial activity?

Methodological Answer:

  • SAR Libraries : Synthesize derivatives with variations in:
    • TBDMS group (e.g., replace with TIPS or TBS).
    • Dioxane-dione substituents (e.g., 2,2-dimethyl vs. 2-ethyl) .
  • Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains. Measure IC50_{50} via broth microdilution .
  • QSAR Modeling : Use MOE or Schrodinger’s QikProp to correlate logD and H-bond acceptors with activity .

Advanced: How to assess the environmental impact of this compound’s degradation byproducts?

Methodological Answer:

  • Fate Studies : Conduct OECD 308/309 tests to measure hydrolysis (pH 4–9) and photolysis (UV-Vis, 300–800 nm) .
  • Ecotoxicology : Test Daphnia magna acute toxicity (48-h EC50_{50}) and algal growth inhibition (72-h ErC50_{50}) for byproducts .
  • Analytical Tools : Use LC-QTOF-MS to identify transformation products (e.g., desilylated azetidinones) and predict persistence via EPI Suite .

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